1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This heterocyclic urea derivative is a key building block for medicinal chemistry and fragment-based drug discovery. It incorporates a unique methylene spacer that significantly alters vector geometry, TPSA (+9 Ų), and logP compared to directly-attached thiophene analogs. This structural distinction provides superior metabolic stability over thiourea variants, reducing oxidative desulfurization risks and potential PAINS liabilities. Ideal for SAR expansion targeting urease inhibition or PPAR modulation, this 264 Da scaffold offers a balanced oral-drug-like profile (XLogP3: 2.1, TPSA: 82.5 Ų).

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 1226436-86-7
Cat. No. B2481797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea
CAS1226436-86-7
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)NCC2=CC=CS2
InChIInChI=1S/C13H16N2O2S/c1-10(8-11-4-2-6-17-11)15-13(16)14-9-12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H2,14,15,16)
InChIKeyMCVANQQGGJKYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile: 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1226436-86-7)


1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is a heterocyclic urea derivative embedding both furan and thiophene motifs within a single scaffold . Its core architecture—a furan‑2‑yl‑propan‑2‑amine segment linked via a urea bridge to a thiophen‑2‑ylmethyl group—places it at the intersection of two privileged heterocycle families known for engaging diverse biological targets. The compound exhibits a molecular weight of 264.35 g·mol⁻¹, a calculated XLogP3 of 2.1, and a topological polar surface area of 82.5 Ų, parameters that situate it comfortably within oral‑drug‑like chemical space [1]. The presence of a saturated methylene spacer between the urea carbonyl and the thiophene ring distinguishes it from simpler urea analogs where the heterocycle is directly attached to the urea nitrogen.

Why Furan–Thiophene Urea Analogs Cannot Be Freely Interchanged – The Spacer Argument for 1226436-86-7


The furan–thiophene urea chemical space contains numerous compounds that differ only in the connectivity between the heterocyclic termini and the central urea pharmacophore. Even seemingly minor modifications—such as replacing a thiophen‑2‑yl substituent with a thiophen‑2‑ylmethyl group—profoundly alter the vector, conformational freedom, and electronic environment of the hydrogen‑bonding urea motif [1]. In 1-(1-(furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea, the methylene spacer introduces an additional rotatable bond (5 vs. 4), increases the topological polar surface area by approximately 9 Ų relative to the closest non‑spaced analog, and shifts the calculated logP downward by roughly 0.3 units . These physico‑chemical shifts are of a magnitude known to modulate membrane permeability, metabolic stability, and target‑binding kinetics in urea‑based inhibitor series [2]. Consequently, a procurement decision based solely on shared heterocyclic nomenclature risks acquiring a compound with measurably different developability and target‑engagement profiles.

Quantitative Differentiation of 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea Against Its Closest Analogs


Methylene Spacer Increases Conformational Flexibility and Polar Surface Area Relative to the Directly Attached Thiophene Analog

The target compound differs from its closest commercially available analog, 1-(1-(furan-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea (CAS 1235295-36-9), by the insertion of a methylene (–CH₂–) unit between the urea nitrogen and the thiophene ring. This structural modification is reflected in computed physicochemical descriptors: the target compound possesses five rotatable bonds versus four for the non‑spaced analog, and a topological polar surface area (TPSA) of 82.5 Ų compared with approximately 73.3 Ų for the comparator [1]. The additional rotational degree of freedom and increased polar surface area are predicted to enhance aqueous solubility while modestly reducing passive membrane permeability, a trade‑off that can be critical when balancing potency against pharmacokinetic exposure in early‑stage programs [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Urea vs. Thiourea: Hydrogen‑Bonding Capacity and Metabolic Stability Differentiate the Target Compound from Its Thiourea Counterpart

The closest thiourea analog, 1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)thiourea, replaces the carbonyl oxygen of the urea with a thiocarbonyl sulfur. This substitution alters both hydrogen‑bonding geometry and metabolic susceptibility. Ureas exhibit stronger hydrogen‑bond acceptor capacity (C=O vs. C=S) and superior metabolic stability owing to the resistance of the urea carbonyl to oxidative desulfurization, a well‑documented metabolic liability of thioureas [1]. The target compound’s TPSA of 82.5 Ų (versus 97.5 Ų for the thiourea) and lower number of sulfur atoms (one vs. two) further differentiate it in terms of lipophilicity and potential off‑target promiscuity associated with sulfur‑rich molecules [2]. Head‑to‑head bioactivity data are not available; however, the physicochemical divergence is sufficient to warrant separate procurement for programs where metabolic clearance or hydrogen‑bond‑driven target engagement is a key optimization parameter [3].

Medicinal Chemistry Metabolic Stability Hydrogen Bonding

Lipophilicity Tuning: XLogP3 Reduction Through Methylene Spacer Insertion Creates a More Developable logP Profile Than Non‑Spaced Phenyl or Tolyl Analogs

Compared with the o‑tolyl analog 1-(1-(furan-2-yl)propan-2-yl)-3-(o-tolyl)urea (CAS 1235328-39-8), the target compound substitutes a lipophilic aromatic ring with a thiophen‑2‑ylmethyl group, reducing calculated logP from approximately 2.9 to 2.1 [1]. This reduction of ~0.8 logP units brings the compound into the optimal lipophilicity range (logP 1–3) associated with higher probability of clinical success and lower attrition due to promiscuity and toxicity [2]. The thiophene ring retains aromatic character and potential π‑stacking interactions while the sulfur atom offers a unique polarization handle absent in the tolyl group. No direct bioactivity comparison is published; the evidence dimension is physico‑chemical and ADME‑predictive.

Drug Design Lipophilicity ADME Properties

Class‑Level Urease Inhibitory Potential Supported by Furan–Thiophene Urea Scaffold Data in Jack Bean and Bacillus pasteurii Urease Assays

Although no urease inhibition data are published specifically for the target compound, structurally related furan‑ and thiophene‑containing urea and diamine ligands have demonstrated potent urease inhibition in standardized in vitro assays. A Zn(II) complex of a thiophenyl‑derived N,N‑diamine ligand achieved an IC₅₀ of 5.5 ± 0.15 µM against Jack bean urease and 6.0 ± 0.12 µM against Bacillus pasteurii urease, outperforming the standard thiourea inhibitor (IC₅₀ = 10 ± 0.52 µM and 8.20 ± 0.90 µM, respectively) [1]. The target compound’s urea group and its dual heterocyclic architecture place it within this biologically validated pharmacophore space. Procurement for urease‑focused programs is therefore mechanistically justified, with the caveat that direct IC₅₀ determination for this specific chemotype remains to be reported [2].

Urease Inhibition Anti-infective Structure–Activity Relationships

Dual Heterocycle Architecture Enhances Target‑Binding Versatility Relative to Mono‑Heterocycle Ureas

The compound simultaneously presents a furan ring (oxygen heterocycle, strong hydrogen‑bond acceptor) and a thiophene ring (sulfur heterocycle, polarizable π‑system), whereas many procurement‑level urea competitors contain only one heterocyclic motif or replace one heterocycle with a simple phenyl ring. In a patent series exploring furan and thiophene derivatives as PPAR agonists and lipid‑metabolism modulators, compounds incorporating both heterocycles demonstrated superior EC₅₀ values compared with mono‑heterocycle or phenyl‑substituted analogs [1]. Although the specific target compound was not explicitly listed in that patent, its dual‑heterocycle design aligns with the pharmacophore model therein. The urea linker further provides a bifurcated hydrogen‑bonding motif, enabling simultaneous engagement of two binding‑site residues—a feature exploited in numerous serine protease and kinase inhibitor programs [2].

Fragment-Based Drug Discovery Ligand Efficiency Binding Versatility

Application Scenarios Where 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea Provides Scientific Advantage


Medicinal Chemistry Lead Optimization Requiring Fine‑Tuned Lipophilicity and Conformational Flexibility

With an XLogP3 of 2.1 and five rotatable bonds, this urea is engineered for programs where balancing passive permeability with aqueous solubility is paramount. The methylene spacer increases TPSA by ~9 Ų relative to the directly attached thiophene analog, pushing the molecule toward the periphery of CNS drug‑like space and potentially reducing hERG and phospholipidosis risk [1]. Procurement of this specific compound, rather than the lower‑TPSA, higher‑logP analog, is indicated when the target product profile demands moderate clearance and a broad therapeutic index.

Urease‑Targeted Probe Development for Infectious Disease and Urology Indications

Published class‑level evidence demonstrates that furan–thiophene urea and diamine scaffolds achieve potent urease inhibition (IC₅₀ values in the low micromolar range) against both Jack bean and B. pasteurii urease, outperforming the thiourea standard by 1.4–1.8‑fold [1]. While direct IC₅₀ data for this specific compound are not yet disclosed, the scaffold’s validated activity supports its procurement as a starting point for SAR expansion targeting H. pylori, Proteus mirabilis, or struvite crystallization models.

Fragment‑Based Drug Discovery Libraries Seeking Dual‑Heterocycle, Bifurcated Hydrogen‑Bond Donor/Acceptor Motifs

The combination of a furan oxygen (hydrogen‑bond acceptor), a thiophene sulfur (polarizable π‑surface), and a urea linker (bifurcated hydrogen‑bond donor/acceptor) delivers a rich pharmacophore within a compact 264 Da framework [1]. This scaffold matches the core structural requirements described in patent literature for PPAR modulation and lipid‑metabolism regulation . For fragment libraries or DNA‑encoded library (DEL) synthesis, the compound serves as a versatile building block that can be diversified at either the furan‑propan‑2‑yl or thiophen‑2‑ylmethyl terminus.

Metabolic Stability‑Conscious Programs Where Thiourea‑Based Probes Are Contraindicated

The urea carbonyl confers superior metabolic stability compared with the thiocarbonyl of thiourea analogs, which are susceptible to oxidative desulfurization and reactive metabolite formation [1]. The compound’s lower sulfur count (one vs. two for the thiourea analog) and reduced TPSA (82.5 Ų vs. 97.5 Ų) mitigate pan‑assay interference (PAINS) risks associated with sulfur‑rich chemotypes . Researchers transitioning from thiourea hit series to development‑ready leads should prioritize this urea variant to avoid class‑specific metabolic liabilities.

Quote Request

Request a Quote for 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.